Structural Differentiation from Generic 5-Aminopyrazole Scaffolds
The compound incorporates a 3,4-dimethoxyphenyl substituent at the 4-position and a trifluoromethyl group at the 3-position, a specific combination that differentiates it from common 5-aminopyrazole intermediates. This configuration is explicitly claimed in U.S. Patent 4,122,278 for 3-trifluoromethyl-4-aryl-5-aminopyrazoles, where the aryl group (R3) includes substituted phenyl rings [1]. The 3,4-dimethoxy pattern provides a distinct electronic profile compared to unsubstituted phenyl, 4-chlorophenyl, or 4-methoxyphenyl analogs that dominate the broader 4-aryl-5-aminopyrazole patent space [1]. Unlike the N1-substituted derivatives (e.g., Pirtobrutinib, which has an N1-trifluoropropan-2-yl group), this compound retains a free NH at the 1-position, offering a different hydrogen-bond donor profile and a simpler vector for further derivatization .
| Evidence Dimension | Substituent Identity and Position (4-aryl and 3-CF3) |
|---|---|
| Target Compound Data | 4-(3,4-dimethoxyphenyl), 3-CF3, 5-NH2, N1-unsubstituted |
| Comparator Or Baseline | Pirtobrutinib: 4-(4-(5-fluoro-2-methoxybenzamido)methyl)phenyl, 3-CF3, 5-NH2, N1-(1,1,1-trifluoropropan-2-yl); Generic 4-aryl analogs: 4-phenyl, 4-(4-chlorophenyl), 4-(4-methoxyphenyl) |
| Quantified Difference | Qualitative: Distinct electronic (Hammett) parameters for the 3,4-dimethoxyphenyl group vs. comparators; absence of N1 substitution alters logP and H-bond donor count. |
| Conditions | Structural analysis based on patent and literature chemical space. |
Why This Matters
This specific substitution pattern dictates the compound's pharmacokinetic and pharmacodynamic properties, making it a non-interchangeable building block for SAR exploration.
- [1] Coispeau, G. E. E. (1978). U.S. Patent No. 4,122,278. Washington, DC: U.S. Patent and Trademark Office. 3-Trifluoromethyl-4-aryl-5-aminopyrazoles. View Source
